BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

CK2 kinase inhibition QSAR modeling N-alkyl SAR

Procure this N-cyclohexyl naphtho[2,3-b]furan-4,9-dione-3-carboxamide probe for MCM helicase SAR, CK2 selectivity profiling, and metabolic stability benchmarking. Its chair-conformation cyclohexyl group confers distinct target engagement vs. N-isopentyl (branched) and N-cyclopentyl analogs, with lower predicted CYP-mediated oxidative clearance. Pre-tested across 7 mechanistically diverse HTS assays (antiviral, antibacterial, protein-protein interaction)—enables immediate concentration-response validation without de novo synthesis. Head-to-head microsomal stability against the N-isopentyl analog quantifies the cyclohexyl metabolic advantage. ≥95% purity. Request quote today.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 690640-97-2
Cat. No. B2527630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
CAS690640-97-2
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESCC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCCCC4
InChIInChI=1S/C20H19NO4/c1-11-15(20(24)21-12-7-3-2-4-8-12)16-17(22)13-9-5-6-10-14(13)18(23)19(16)25-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,21,24)
InChIKeyQGZJOJWGTMTYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS 690640-97-2): Procurement-Ready Chemical Identity and Research-Grade Availability


N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS 690640-97-2) is a synthetic small molecule belonging to the naphtho[2,3-b]furan-4,9-dione carboxamide class. It is characterized by a tricyclic naphthofuran-dione core bearing a C-2 methyl substituent and an N-cyclohexyl carboxamide group at the C-3 position, with molecular formula C20H19NO4 and molecular weight 337.4 g/mol . The compound is commercially available at research-grade purity (≥95%) from specialist chemical suppliers . It falls within the broad structural genus claimed in patent families covering 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide derivatives as inhibitors of minichromosome maintenance (MCM) protein helicases for treating proliferative and infectious diseases [1].

Why N-Cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs: The N-Substituent Selectivity Imperative


Within the naphtho[2,3-b]furan-4,9-dione-3-carboxamide series, the identity of the N-substituent on the carboxamide is a primary determinant of biological target engagement, physicochemical properties, and metabolic stability. The N-cyclohexyl moiety confers a distinct conformational profile—a saturated six-membered ring in chair conformation—that differs fundamentally from the N-isopentyl (branched open-chain alkyl), N-cyclopentyl (smaller five-membered ring), and N-aryl/heteroaryl substituents found in close analogs . Published quantitative structure-activity relationship (QSAR) models developed for naphtho[2,3-b]furan-4,9-dione derivatives as CK2 inhibitors demonstrate that even subtle changes in the N-alkyl group produce measurable differences in predicted and experimentally confirmed inhibitory potency [1]. Generic substitution without experimental verification of the specific N-cyclohexyl variant therefore carries a high risk of target disengagement or altered selectivity profile.

Quantitative Differentiators of N-Cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS 690640-97-2) Versus Closest Analogs


N-Cyclohexyl vs. N-Isopentyl: QSAR-Predicted and Experimentally Observed CK2 Inhibitory Potency

In a published study, a QSAR model built on indeno[1,2-b]indole CK2 inhibitors was applied to predict the activity of 25 naphtho[2,3-b]furan-4,9-dione derivatives. The N-isopentyl analog was experimentally confirmed to inhibit CK2 with an IC50 of 2.33 µM [1]. The N-cyclohexyl analog (target compound), while included within the 25-compound prediction set, was not among the four derivatives selected for in vitro CK2 confirmation. This indicates that, within the QSAR model's predictive framework, the N-cyclohexyl variant was not prioritized for experimental follow-up—implying a predicted potency differential relative to the N-isopentyl lead [1]. For procurement decisions, this establishes that the N-isopentyl analog (IC50 = 2.33 µM) serves as the potency benchmark within this chemotype, and the N-cyclohexyl variant represents a structurally distinct tool for probing the N-substituent steric tolerance of the CK2 ATP-binding pocket.

CK2 kinase inhibition QSAR modeling N-alkyl SAR

Cyclohexyl vs. Cyclopentyl N-Substitution: Impact on Lipophilicity and Conformational Preorganization

The target compound (C20H19NO4, MW 337.4) and its N-cyclopentyl analog (CAS 867135-80-6; C19H17NO4, MW 323.35) differ by exactly one methylene unit (–CH2–) in the N-cycloalkyl ring . This single carbon difference in ring size alters: (i) molecular weight (ΔMW = 14.05 Da), (ii) predicted lipophilicity (estimated ΔcLogP ≈ +0.5 for cyclohexyl vs. cyclopentyl based on the Hansch π constant for –CH2–), (iii) the number of rotatable bonds, and (iv) three-dimensional conformational space. The six-membered cyclohexyl ring in chair conformation presents a different steric footprint compared to the envelope/twist conformations accessible to the five-membered cyclopentyl ring, which can differentially affect target protein binding pocket complementarity [1].

Lipophilicity modulation N-cycloalkyl SAR Physicochemical differentiation

Unique High-Throughput Screening Fingerprint Across Seven Diverse Bioassays

The target compound has been tested in at least seven distinct high-throughput screening assays sourced from the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School and other screening centers, as documented in the Chemsrc bioassay database . These assays span: (1) inhibition of human cytomegalovirus (HCMV) nuclear egress (target: HCMV UL50); (2) inhibition of RMI-FANCM (MM2) interaction; (3) chemical probes of Kaposi's sarcoma herpesvirus latent infection (target: ORF73); (4) inhibition of GIV GBA-motif interaction with Gαi; (5) inhibition of LtaS in Staphylococcus aureus; (6) alphascreen assay for small molecules abrogating mHTT-CaM interaction (target: Huntingtin); and (7) inhibition of viral RNA polymerase binding and polymerization (target: poliovirus polymerase with GTP) . This multi-target screening history is unavailable for the N-isopentyl analog, which has been characterized primarily for CK2 inhibition [1], nor is it documented for the N-cyclopentyl analog in public databases.

High-throughput screening Bioassay profiling Polypharmacology

MCM Helicase Inhibition as a Distinct Mechanism of Action from CK2 Kinase Inhibition

The naphtho[2,3-b]furan-4,9-dione-3-carboxamide scaffold has been independently validated as an inhibitor of minichromosome maintenance (MCM) protein helicases (MCM2–MCM7), a heterohexameric complex essential for eukaryotic DNA replication initiation [1]. The patent family explicitly claims compounds of this scaffold for treating proliferative diseases via MCM inhibition, with demonstrated antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines [1][2]. In contrast, the published CK2 inhibitory activity of the N-isopentyl analog (IC50 = 2.33 µM) establishes a separate, kinase-targeted mechanism [3]. The N-cyclohexyl variant, by virtue of its structural membership in the MCM-inhibitor patent genus, is positioned for MCM-targeted applications, while the N-isopentyl variant has experimental validation for CK2 inhibition. These represent non-redundant biological mechanisms relevant to different therapeutic hypotheses.

MCM helicase DNA replication inhibition Target class differentiation

Structural Basis for Differential Metabolic Stability: Cyclohexyl sp³ Character vs. Isopentyl Branching

The N-cyclohexyl group is a fully sp³-hybridized, cyclic, unsubstituted six-membered ring without benzylic, allylic, or tertiary C–H bonds. In contrast, the N-isopentyl group contains a tertiary C–H bond at the branching point (isopentyl: –CH2–CH2–CH(CH3)2) that is more susceptible to cytochrome P450 (CYP)-mediated hydroxylation [1]. Within the naphtho[2,3-b]furan-4,9-dione-3-carboxamide scaffold, the quinone moiety is already a potential site of metabolic reduction; the N-substituent therefore represents the primary oxidizable soft spot. The cyclohexyl ring, while not metabolically inert, is primarily oxidized at the ω-position with slower intrinsic clearance compared to tertiary aliphatic C–H oxidation in branched alkyl chains [2].

Metabolic stability Cycloalkyl vs. branched alkyl Cytochrome P450 liability

Commercial Availability and Purity Benchmarking: Cyclohexyl vs. Cyclopentyl vs. Isopentyl Analogs

The target compound (CAS 690640-97-2) is available from at least one established specialty chemical supplier (Chemenu, Catalog CM1010966) at ≥95% purity . The N-cyclopentyl analog (CAS 867135-80-6, Catalog CM1010965) is also available from the same supplier at the same purity specification . The N-isopentyl analog (CAS not standardized across vendors) is listed on multiple supplier databases but with variable cataloging and limited verified stock information, suggesting less reliable commercial availability for consistent resupply [1]. For procurement workflows requiring batch-to-batch consistency and documented purity certificates, the N-cyclohexyl and N-cyclopentyl analogs offer more established commercial supply chains than the N-isopentyl comparator.

Commercial sourcing Research-grade purity Procurement reliability

Optimal Research and Procurement Application Scenarios for N-Cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS 690640-97-2)


Phenotypic Screening Follow-Up and Target Deconvolution Leveraging the Multi-Assay HTS Fingerprint

This compound is uniquely suited as a chemical probe for phenotypic screening follow-up studies, given its pre-existing testing history across seven distinct high-throughput screening assays spanning antiviral, antibacterial, and protein-protein interaction targets . Researchers investigating hits from any of these target classes can procure this compound to validate screening results and perform concentration-response follow-up without the delay of de novo custom synthesis. The broad target-class coverage provides an off-the-shelf tool for assessing polypharmacology and selectivity across mechanistically diverse pathways.

MCM Helicase Inhibitor SAR Expansion and DNA Replication Studies

For laboratories investigating minichromosome maintenance (MCM) helicase inhibition as an anti-proliferative strategy, this compound serves as an N-cyclohexyl-substituted member of the naphtho[2,3-b]furan-4,9-dione-3-carboxamide series covered by the Academia Sinica patent family [1]. Its procurement enables systematic structure-activity relationship (SAR) studies probing the effect of N-cycloalkyl ring size on MCM complex disruption potency, complementing the N-cyclopentyl analog (CAS 867135-80-6) and lead compounds such as AS4583 and RJ-LC-07-48 (IC50 = 17 nM against H1975 NSCLC) [2].

N-Substituent Metabolic Stability Comparator Studies in the Quinone Chemotype

The compound's N-cyclohexyl group provides a metabolic stability benchmark for the naphtho[2,3-b]furan-4,9-dione-3-carboxamide chemotype. Its fully sp³-hybridized cyclic N-substituent lacks tertiary C–H bonds, predicting lower CYP-mediated oxidative clearance compared to branched N-alkyl analogs such as the N-isopentyl variant [3]. Procurement of the N-cyclohexyl analog alongside the N-isopentyl analog enables head-to-head microsomal or hepatocyte stability assays to experimentally quantify the metabolic stability advantage conferred by cyclohexyl vs. branched alkyl N-substitution in this quinone-containing scaffold.

CK2 Kinase Selectivity Profiling Using Sterically Differentiated N-Substituent Probes

For kinase pharmacology groups characterizing CK2 inhibitor selectivity, the N-cyclohexyl compound serves as a sterically demanding N-substituent probe complementary to the CK2-active N-isopentyl analog (IC50 = 2.33 µM) [4]. By profiling both compounds against a panel of kinases, researchers can directly assess how the transition from a flexible branched alkyl chain (isopentyl) to a conformationally constrained cyclohexyl ring affects kinase selectivity, ATP-competitive binding kinetics, and off-target liability. This head-to-head comparison directly addresses the N-substituent steric tolerance question raised by the QSAR prediction that deprioritized the N-cyclohexyl variant from CK2 experimental testing [4].

Quote Request

Request a Quote for N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.